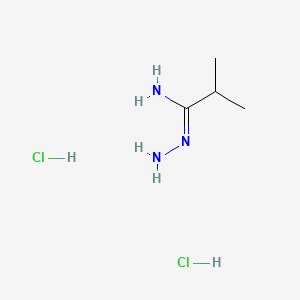![molecular formula C8H12O3 B13462372 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)bicyclo[211]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure The bicyclo[211]hexane framework provides a constrained environment, making it an interesting subject for various chemical and biological studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method is favored due to its efficiency in constructing the bicyclic framework. The reaction often employs photochemical conditions, utilizing a mercury lamp or other light sources to drive the cycloaddition process . The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)bicyclo[2.1.1]hexane-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol .
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for specific molecular targets. This makes it a valuable scaffold in drug design, where it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a bioisostere for phenyl rings.
Bicyclo[3.1.1]heptane: Another rigid bicyclic compound with applications in medicinal chemistry.
Cubane: A highly strained bicyclic compound used in materials science and drug design.
Uniqueness
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern, which provides unique chemical reactivity and biological activity. Its rigid structure and functional groups make it a versatile building block for various applications, distinguishing it from other bicyclic compounds .
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-4-8-1-5(2-8)6(3-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
Clave InChI |
QMIBMCVLRDPWHP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(CC2C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


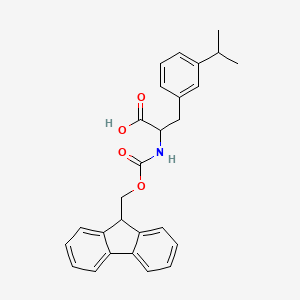

![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
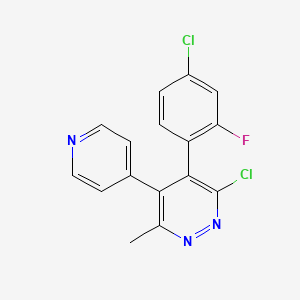
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

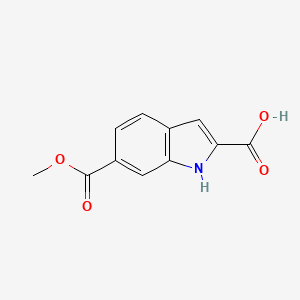
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
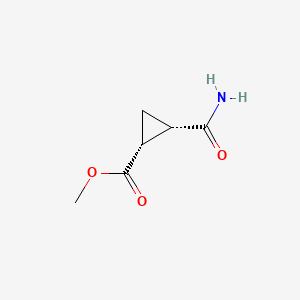
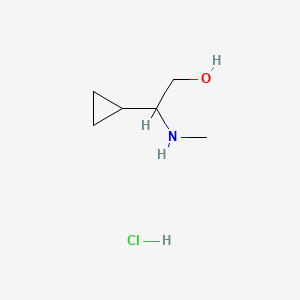
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
